3-Chloro-5-(trifluoromethoxy)benzaldehyde
Overview
Description
3-Chloro-5-(trifluoromethoxy)benzaldehyde is a chemical compound with the molecular formula C8H4ClF3O2 . It has a molecular weight of 224.57 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 3-Chloro-5-(trifluoromethoxy)benzaldehyde is 1S/C8H4ClF3O2/c9-6-1-5(4-13)2-7(3-6)14-8(10,11)12/h1-4H . The InChI key is LWQSWEYYGGFLDR-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
3-Chloro-5-(trifluoromethoxy)benzaldehyde is a liquid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Reaction with Stabilized Sulfur Ylides
The reaction of benzaldehydes with stabilized sulfur ylides has been explored for the stereoselective synthesis of epoxy-amides. Such reactions offer a pathway for the synthesis of complex organic molecules with potential applications in medicinal chemistry and material science. The study conducted by Fernández, Durante-Lanes, and López-Herrera (1990) demonstrated the utility of aldehydes, including derivatives similar to 3-Chloro-5-(trifluoromethoxy)benzaldehyde, in achieving high stereoselectivity in the formation of glycidamide derivatives Fernández, M. V., Durante-Lanes, P., & López-Herrera, F. (1990). Tetrahedron.
Catalytic Properties in Metal-Organic Frameworks
Research on the catalytic properties of metal-organic frameworks (MOFs) utilizing benzaldehyde derivatives showcases the potential of these materials in catalysis. The study by Schlichte, Kratzke, and Kaskel (2004) highlighted the synthesis and catalytic application of Cu3(BTC)2, a MOF, where the interaction with benzaldehyde was used to study its catalytic behavior, especially in cyanosilylation reactions. This research underscores the importance of such compounds in developing new catalytic materials Schlichte, K., Kratzke, T., & Kaskel, S. (2004). Microporous and Mesoporous Materials.
Heterocyclic Synthesis
One-Pot Synthesis techniques involving Vilsmeier Reagent demonstrate the versatility of aldehydes in synthesizing heterocyclic compounds. Majo and Perumal (1996) have shown that 3-Chloro-1H-indole-2-carboxaldehydes, among others, can be synthesized from related compounds, showcasing the application of such chemicals in creating complex heterocyclic structures, which are valuable in pharmaceutical and agrochemical industries Majo, V. J., & Perumal, P. (1996). The Journal of Organic Chemistry.
Oxidation of Benzyl Alcohol to Benzaldehyde
The oxidation of benzyl alcohol to benzaldehyde, a key reaction in organic synthesis, has been enhanced through the use of sulfated Ti-SBA-15 catalysts. Sharma, Soni, and Dalai (2012) explored this reaction, indicating the significance of benzaldehyde and its derivatives in industrial applications such as the manufacture of perfumes, flavors, and pharmaceuticals Sharma, R., Soni, K., & Dalai, A. (2012). Catalysis Communications.
Lewis Acid Catalysis
The catalytic activity of compounds in the presence of Lewis acids has been studied, showing how these reactions can lead to the synthesis of cyanosilylated products. Horike, Dincǎ, Tamaki, and Long (2008) found that the use of metal-organic frameworks with exposed Mn2+ coordination sites can catalyze transformations involving aldehydes, highlighting the potential of 3-Chloro-5-(trifluoromethoxy)benzaldehyde in catalytic processes Horike, S., Dincǎ, M., Tamaki, K., & Long, J. (2008). Journal of the American Chemical Society.
Safety And Hazards
properties
IUPAC Name |
3-chloro-5-(trifluoromethoxy)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O2/c9-6-1-5(4-13)2-7(3-6)14-8(10,11)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQSWEYYGGFLDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)(F)F)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10590669 | |
Record name | 3-Chloro-5-(trifluoromethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10590669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(trifluoromethoxy)benzaldehyde | |
CAS RN |
433926-48-8 | |
Record name | 3-Chloro-5-(trifluoromethoxy)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=433926-48-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-5-(trifluoromethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10590669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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